1-(3-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

Description

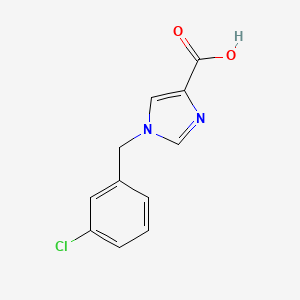

1-(3-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a 3-chlorobenzyl group and at the 4-position with a carboxylic acid moiety.

Molecular Formula: C₁₁H₉ClN₂O₂

Calculated Molecular Weight: 236.45 g/mol (based on atomic composition)

Key Features:

- Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms, contributing to π-π stacking and hydrogen-bonding interactions.

- 3-Chlorobenzyl Group: Enhances lipophilicity and steric bulk compared to unsubstituted benzyl or phenyl analogs.

- Carboxylic Acid: Provides acidity (pKa ~2–4) and reactivity for derivatization or metal coordination .

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-9-3-1-2-8(4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJFYFYMPDTGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101195708 | |

| Record name | 1-[(3-Chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101195708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1295542-31-2 | |

| Record name | 1-[(3-Chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1295542-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101195708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorobenzyl)-1H-imidazole-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 3-chlorobenzyl chloride with imidazole-4-carboxylic acid under specific reaction conditions. The reaction typically requires a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-Chlorobenzyl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be performed to convert the compound into its reduced form.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of this compound derivatives.

Reduction: Reduced forms of the compound.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H9ClN2O2

- Molecular Weight : 232.66 g/mol

- IUPAC Name : 1-(3-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

- CAS Number : 82291755

The compound features an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as a building block for various pharmaceuticals.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of imidazole compounds exhibit various biological activities, including:

- Antiviral Activity : Studies have shown that imidazole derivatives can inhibit viral replication. For instance, compounds related to this structure have been evaluated for their effectiveness against HIV-1 integrase, showing promising results in inhibiting viral activity by binding to specific sites on the enzyme .

- Anticancer Properties : The compound's structure allows it to interact with proteins involved in cell survival pathways, such as Bcl-2/Bcl-xL inhibitors. Modifications to the imidazole core have resulted in compounds that effectively inhibit tumor growth .

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for creating more complex molecules. Researchers utilize this compound to explore structure-activity relationships (SAR) that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Biological Research

The compound is employed in biological studies to understand its interaction with biomolecules:

- Enzyme Inhibition Studies : The ability of this compound to act as an inhibitor for various enzymes makes it a valuable tool in biochemical research. Its interactions can elucidate mechanisms of action for potential therapeutic targets.

Case Study 1: Antiviral Activity Evaluation

In a study focusing on the antiviral properties of imidazole derivatives, researchers synthesized a series of compounds including this compound. These compounds were tested against HIV-1 integrase, revealing several candidates that exhibited significant inhibitory activity at concentrations above 100 µM . The study highlighted the importance of specific structural features that contribute to binding affinity and selectivity.

Case Study 2: Anticancer Compound Development

A recent investigation into imidazole derivatives revealed that modifications to the carboxylic acid group could enhance the anticancer properties of the compounds. In vitro assays demonstrated that certain derivatives showed promise in reducing cell viability in cancer lines, suggesting that this compound could be a scaffold for developing more potent anticancer agents .

Mechanism of Action

The mechanism by which 1-(3-Chlorobenzyl)-1H-imidazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The chlorobenzyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic Acid

- Molecular Formula : C₁₀H₇ClN₂O₂

- Molecular Weight : 222.63 g/mol

- Key Differences :

- The chlorine atom is at the para position on the phenyl group (directly attached to the imidazole nitrogen), whereas the target compound has a meta-chlorine on a benzyl group.

- The absence of a methylene spacer (benzyl vs. phenyl) reduces flexibility and lipophilicity.

- Applications: Used in coordination polymers and small-molecule crystallography due to its planar structure .

1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic Acid

- Molecular Formula : C₁₁H₉FN₂O₂

- Calculated Molecular Weight : 220.20 g/mol

- Key Differences :

Variations in Core Structure

1H-Imidazole-4-carboxylic Acid

1-(2-Ethyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic Acid

Halogenation and Functional Group Modifications

1-(3-Chloro-4-fluorobenzyl)-1H-imidazole

- Molecular Formula : C₁₀H₈ClFN₂

- Molecular Weight : 210.64 g/mol

- Key Differences :

- Contains both chlorine and fluorine on the benzyl ring, enhancing electronic effects and steric hindrance.

- Absence of a carboxylic acid group limits its use in coordination chemistry but may improve blood-brain barrier penetration.

1-(3-Chlorobenzyl)-1H-imidazole-2-carboxylic Acid

Biological Activity

1-(3-Chlorobenzyl)-1H-imidazole-4-carboxylic acid (CBICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CBICA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of CBICA is C11H10ClN3O2, with a molecular weight of 239.67 g/mol. The compound features an imidazole ring, which is known for its role in various biological processes, including enzyme catalysis and receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H10ClN3O2 |

| Molecular Weight | 239.67 g/mol |

| IUPAC Name | This compound |

| CAS Number | [insert CAS] |

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives, including CBICA. For instance, compounds similar to CBICA have shown moderate antiviral activity against HIV-1. In a study evaluating various imidazole-4-carboxylic acids, some derivatives exhibited up to 45% inhibition of viral replication at concentrations around 100 µM, indicating a promising avenue for further research in antiviral therapies .

Anticancer Properties

CBICA has also been investigated for its anticancer properties. A study demonstrated that imidazole derivatives could inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved include the modulation of signaling cascades associated with cell proliferation and survival .

The mechanism of action for CBICA involves its interaction with key biomolecular targets:

- Enzyme Inhibition : CBICA may inhibit specific enzymes involved in viral replication or cancer cell proliferation.

- Receptor Modulation : The compound can bind to receptors, altering their activity and influencing downstream signaling pathways.

Study on HIV-1 Inhibition

In a targeted study on HIV-1 integrase inhibitors, several compounds related to CBICA were tested for their ability to disrupt the interaction between integrase and LEDGF/p75. Notably, compounds exhibited varying degrees of inhibition, with some achieving over 50% inhibition at concentrations below 100 µM. The structural analysis indicated that the imidazole moiety plays a crucial role in binding interactions .

Anticancer Efficacy Assessment

A recent evaluation of imidazole derivatives showed that certain compounds significantly suppressed the proliferation of various cancer cell lines. For instance, one derivative demonstrated an IC50 value in the low micromolar range against breast cancer cells, suggesting that modifications to the imidazole structure could enhance anticancer efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.